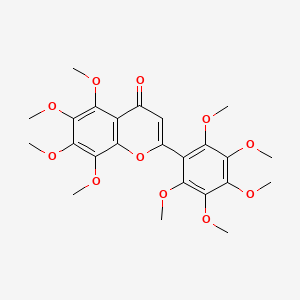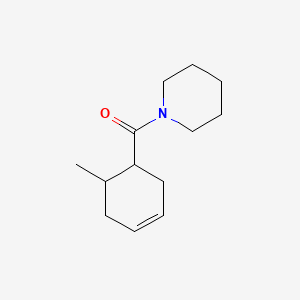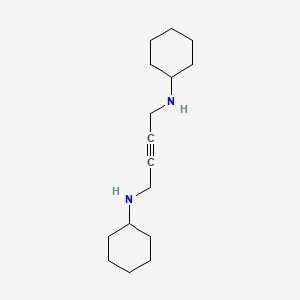
1,4-Bis(cyclohexylamino)-2-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(cyclohexylamino)-2-butyne is an organic compound characterized by the presence of two cyclohexylamino groups attached to a butyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(cyclohexylamino)-2-butyne typically involves the reaction of cyclohexylamine with 2-butyne-1,4-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional purification steps are incorporated to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(cyclohexylamino)-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The cyclohexylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(cyclohexylamino)-2-butyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(cyclohexylamino)-2-butyne involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bis(cyclohexylamino) derivatives and butyne-based molecules. Examples are 1,4-Bis(cyclohexylamino)-9,10-anthraquinone and 1,4-Bis(phenylethynyl)benzene.
Uniqueness
1,4-Bis(cyclohexylamino)-2-butyne is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73825-66-8 |
|---|---|
Molekularformel |
C16H28N2 |
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
N,N'-dicyclohexylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h15-18H,1-6,9-14H2 |
InChI-Schlüssel |
JQWHLLPKEHHOJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC#CCNC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


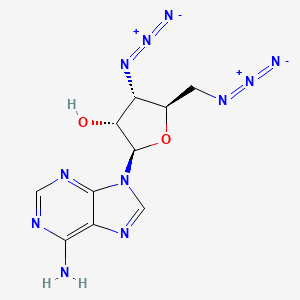
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
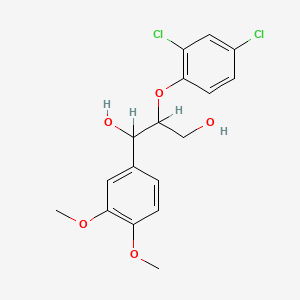
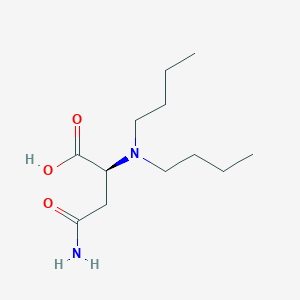

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)


